Novaluron

Beschreibung

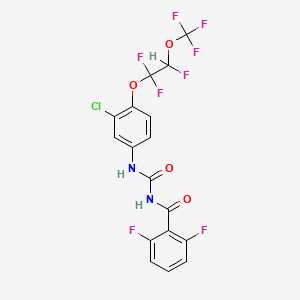

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPPVKZQTLUDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3, C17H9ClF8N2O4 | |

| Record name | Novaluron | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034773 | |

| Record name | Novaluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [MSDSonline] | |

| Record name | Novaluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in organic solvents, In water, 0.9531 mg/l @ 25 °C | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.66 g/cu cm | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000375 [mmHg], 3.75X10-6 mm Hg @ 40 °C | |

| Record name | Novaluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

116714-46-6 | |

| Record name | Novaluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116714-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novaluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116714466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novaluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVALURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8H1B3CW0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-179 °C | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Novaluron's Mechanism of Action on Insect Cuticle Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Novaluron, a benzoylphenyl urea insecticide, serves as a potent insect growth regulator (IGR) by disrupting the formation of the insect cuticle. Its primary mode of action is the inhibition of chitin synthesis, a critical component of the exoskeleton. This disruption primarily affects larval instars during the molting process, leading to aberrant cuticle formation, inability to complete ecdysis, and subsequent mortality. This targeted action, with minimal impact on non-target organisms, positions this compound as a valuable tool in Integrated Pest Management (IPM) programs. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways and experimental workflows.

The Crucial Role of Insect Cuticle and Chitin

The insect cuticle is a complex, multi-layered extracellular structure that provides physical protection, prevents desiccation, and serves as an attachment point for muscles.[1] A key structural component of the procuticle is chitin, a long-chain polymer of N-acetylglucosamine.[2] The process of molting, or ecdysis, is essential for insect growth and involves the shedding of the old cuticle and the synthesis of a new, larger one. This process is under tight hormonal control, primarily by ecdysteroids and juvenile hormone.[3]

This compound's Core Mechanism: Inhibition of Chitin Synthesis

This compound, like other benzoylphenyl ureas, exerts its insecticidal effect by inhibiting the synthesis of chitin.[4][5] This action disrupts the formation of the new cuticle during molting. While the precise molecular interaction is still under investigation, studies suggest that this compound directly interacts with the enzyme chitin synthase (CHS), which is responsible for polymerizing N-acetylglucosamine into chitin chains. This inhibition is believed to occur through non-competitive binding to the enzyme. Research on the molecular docking of this compound with models of chitin synthase from Aedes aegypti suggests interaction with specific amino acid residues, such as Trp-872 or Leu-726, within the enzyme's structure.

The inhibition of chitin synthesis leads to a cascade of fatal consequences for the insect larva:

-

Malformed Cuticle: The newly formed cuticle is thin, weak, and lacks the proper laminar structure.

-

Failed Ecdysis: The larva is unable to shed its old cuticle (exuvia) due to the improperly formed new one, leading to a condition known as "abortive molting".

-

Mortality: The inability to complete molting, coupled with the defective cuticle, results in larval death.

Quantitative Effects of this compound

The efficacy of this compound varies between insect species and larval stages. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Concentrations (LC50) of this compound for Various Insect Species

| Insect Species | Larval Instar | Exposure Method | LC50 | Reference |

| Spodoptera frugiperda | 2nd | Leaf-dip | 0.480 mg/L | |

| Plutella xylostella | 2nd | Leaf-dip | 3.479 mg/L | |

| Palpita unionalis | 6th | Diet incorporation | 0.97 ppm | |

| Aedes aegypti | 3rd | 7-day water exposure | 0.047 ppm | |

| Aedes albopictus | 3rd | 7-day water exposure | 0.049 ppm | |

| Pectinophora gossypiella | Egg (larvicidal effect) | Egg treatment | 0.153 ppm | |

| Rhynchophorus ferrugineus | 9th | Diet incorporation | 14.77 ppm |

Table 2: Effects of this compound on Chitin Content and Gene Expression

| Insect Species | Parameter Measured | This compound Concentration | Effect | Reference |

| Leptinotarsa decemlineata | Chitin content in integument | Not specified | Significantly decreased | |

| Leptinotarsa decemlineata | LdUAP1 (UDP-N-acetylglucosamine-pyrophosphorylase) gene expression | Not specified | Suppressed | |

| Leptinotarsa decemlineata | LdChSAa (Chitin synthase A) gene expression | Not specified | Activated | |

| Rhynchophorus ferrugineus | Chitinase 3 gene expression | 30 ppm | Upregulated | |

| Bombyx mori | EcR (Ecdysone receptor) gene expression | Not specified | Significantly inhibited at 48h | |

| Bombyx mori | JHBP2 (Juvenile hormone binding protein 2) gene expression | Not specified | Significantly downregulated at 24h and 48h |

Disruption of Hormonal Signaling Pathways

The synthesis of chitin is intricately regulated by the insect hormones 20-hydroxyecdysone (20E) and juvenile hormone (JH). This compound's impact extends beyond the direct inhibition of chitin synthase to the disruption of these hormonal signaling pathways.

-

Ecdysone Signaling: 20E, through its receptor (EcR), initiates a transcriptional cascade that leads to the expression of genes involved in molting and cuticle formation, including chitin synthase. Studies have shown that this compound can downregulate the expression of the EcR gene, suggesting an interference with the primary signal for molting.

-

Juvenile Hormone Signaling: JH plays a crucial role in preventing metamorphosis and maintaining the larval state. This compound has been observed to downregulate the expression of juvenile hormone binding protein (JHBP2), which is essential for JH transport and signaling.

This disruption of hormonal balance further contributes to the developmental defects and mortality observed in this compound-treated insects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on insect cuticle formation.

Insecticide Bioassays

Objective: To determine the lethal concentration (e.g., LC50) of this compound against a target insect species.

Method: Leaf-Dip Bioassay

-

Preparation of this compound Solutions: Prepare a series of concentrations of this compound in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100).

-

Leaf Treatment: Dip host plant leaves into each this compound solution for a standardized time (e.g., 30 seconds) and allow them to air dry. A control group is treated with the solvent only.

-

Insect Exposure: Place a known number of larvae (e.g., 10-20) of a specific instar onto each treated leaf in a petri dish or ventilated container.

-

Incubation: Maintain the insects under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Use probit analysis to calculate the LC50 value and its confidence limits.

Chitin Content Measurement

Objective: To quantify the effect of this compound on the chitin content of insect cuticle.

Method: Calcofluor Staining Method

-

Sample Preparation: Homogenize whole insects or dissected integuments from control and this compound-treated larvae in a suitable buffer.

-

Alkaline Digestion: Treat the homogenate with a strong alkali (e.g., 10 M NaOH) at a high temperature (e.g., 100°C) to hydrolyze proteins and other non-chitin components.

-

Washing: Centrifuge the samples and wash the resulting pellet multiple times with distilled water to remove the alkali.

-

Staining: Resuspend the pellet in a solution of Calcofluor White M2R, a fluorescent dye that specifically binds to chitin.

-

Fluorescence Measurement: Measure the fluorescence of the samples using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths.

-

Quantification: Determine the chitin content by comparing the fluorescence of the samples to a standard curve prepared with known concentrations of purified chitin.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To measure the effect of this compound on the expression of genes involved in chitin synthesis and hormonal signaling.

Method:

-

RNA Extraction: Extract total RNA from control and this compound-treated insects using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up qPCR reactions containing the cDNA template, gene-specific primers for the target genes (e.g., CHS, EcR) and a reference gene (e.g., actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Thermocycling: Perform the qPCR in a real-time PCR machine.

-

Data Analysis: Calculate the relative expression of the target genes in the this compound-treated samples compared to the control samples using the 2-ΔΔCt method, normalized to the reference gene.

Transmission Electron Microscopy (TEM) of Insect Cuticle

Objective: To visualize the ultrastructural changes in the insect cuticle caused by this compound.

Method:

-

Fixation: Dissect small pieces of the integument from control and this compound-treated larvae and fix them in a solution of glutaraldehyde and paraformaldehyde in a suitable buffer.

-

Post-fixation: Post-fix the samples in osmium tetroxide.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Epon) and embed them in molds.

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded tissue using an ultramicrotome with a diamond knife.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections and capture images using a transmission electron microscope.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes discussed in this guide.

Caption: Logical relationship of this compound's multifaceted mechanism of action.

Caption: The insect chitin biosynthesis pathway and the point of inhibition by this compound.

Caption: Experimental workflow for monitoring insecticide resistance to this compound.

Conclusion

This compound's mode of action, centered on the inhibition of chitin synthesis, provides a highly specific and effective means of controlling a wide range of insect pests. Its interference with this fundamental physiological process, coupled with its disruption of hormonal signaling, leads to developmental failure and mortality in target larval populations. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, is crucial for its effective and sustainable use in pest management strategies, as well as for the development of novel insecticides targeting the insect cuticle. Further research into the precise molecular interactions and the full scope of its effects on insect physiology will continue to refine our understanding and application of this important class of insecticides.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Perspectives on the Mode of Action of Benzoylphenyl Urea Insecticides | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Biochemical Gauntlet: A Technical Guide to Novaluron's Disruption of Chitin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Novaluron, a potent benzoylphenyl urea insecticide, stands as a critical tool in integrated pest management programs. Its efficacy lies in its targeted disruption of a fundamental biological process in insects: the synthesis of chitin. This in-depth technical guide elucidates the biochemical pathway of this compound as a chitin synthesis inhibitor, providing a comprehensive resource for researchers, scientists, and drug development professionals. By delving into its mechanism of action, the intricate signaling pathways it perturbs, and the experimental methodologies used to characterize its effects, this guide offers a foundational understanding for the development of novel and sustainable pest control strategies.

The Target: Chitin and the Imperative of Molting

Chitin, a long-chain polymer of N-acetylglucosamine, is a vital structural component of the insect exoskeleton, providing physical protection and support.[1] The rigid nature of the exoskeleton necessitates that insects undergo a series of molts (ecdysis) to grow. This process is under tight hormonal control and involves the shedding of the old cuticle and the synthesis of a new, larger one. The precise and timely formation of the new cuticle, rich in chitin, is paramount for the insect's survival. Any interference with chitin synthesis during the molting process can lead to catastrophic developmental failures and, ultimately, death.[2] This makes the chitin synthesis pathway an ideal target for selective insecticides like this compound, as vertebrates do not possess this pathway.[3]

The Molecular Sabotage: this compound's Mechanism of Action

This compound, like other benzoylphenyl ureas (BPUs), acts as an insect growth regulator by inhibiting chitin synthesis.[1] Its primary mode of action is through ingestion, although it also exhibits contact and translaminar activity.[3] The ultimate effect of this compound is the disruption of the formation of the new cuticle, leading to an abnormal and fragile exoskeleton that cannot withstand the pressures of molting or provide adequate support. This results in abortive molting, where the insect is unable to shed its old cuticle, leading to mortality.

While the overarching effect of this compound is well-established, the precise molecular mechanism remains a subject of ongoing research. Early hypotheses centered on the direct inhibition of chitin synthase, the terminal enzyme in the chitin biosynthesis pathway. However, numerous studies have shown that BPUs, including this compound, do not significantly inhibit chitin synthase activity in cell-free (in vitro) systems. This suggests a more complex and indirect mechanism of action.

Current evidence points towards interference with a post-polymerization step, possibly involving the transport and deposition of chitin microfibrils. It is hypothesized that this compound may disrupt the proper assembly of the chitin synthase complex in the cell membrane or interfere with the translocation of newly synthesized chitin chains across the apical membrane of epidermal cells.

The Chitin Biosynthesis Pathway: A Cascade of Events

The synthesis of chitin is a multi-step enzymatic pathway. Understanding this pathway is crucial to pinpointing the potential sites of action for inhibitors like this compound.

The key steps in the pathway are:

-

Trehalose to Glucose-6-phosphate: The pathway begins with the conversion of trehalose, the primary blood sugar in insects, to glucose, which is then phosphorylated to glucose-6-phosphate.

-

Formation of Fructose-6-phosphate: Glucose-6-phosphate is isomerized to fructose-6-phosphate.

-

Synthesis of Glucosamine-6-phosphate: Fructose-6-phosphate is then aminated to form glucosamine-6-phosphate.

-

N-acetylation: Glucosamine-6-phosphate is acetylated to N-acetylglucosamine-6-phosphate.

-

Isomerization: N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate.

-

Formation of UDP-N-acetylglucosamine (UDP-GlcNAc): N-acetylglucosamine-1-phosphate reacts with UTP, a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP) , to produce UDP-GlcNAc, the direct precursor for chitin synthesis.

-

Polymerization: Finally, chitin synthase (CHS) , a membrane-bound enzyme, catalyzes the polymerization of UDP-GlcNAc into long chitin chains.

While direct inhibition of chitin synthase by this compound is weak in vitro, the expression of several genes in this pathway, including UAP and CHS, is regulated by the molting hormone 20-hydroxyecdysone (20E). This compound's disruption of the molting process could indirectly affect the expression of these crucial enzymes.

Hormonal Hijacking: Disruption of the Molting Signaling Cascade

Insect molting is a complex process orchestrated by a cascade of hormones. The primary players in this endocrine symphony are Prothoracicotropic hormone (PTTH) and ecdysone.

-

PTTH Release: The molting process is initiated by the release of PTTH from the brain.

-

Ecdysone Synthesis: PTTH stimulates the prothoracic glands to synthesize and release ecdysone, a prohormone.

-

Conversion to 20-Hydroxyecdysone (20E): Ecdysone is converted to its active form, 20-hydroxyecdysone (20E), in peripheral tissues.

-

Gene Expression Cascade: 20E binds to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to ecdysone response elements on DNA, activating a cascade of gene expression that orchestrates the molting process, including the synthesis of enzymes required for chitin production.

This compound does not directly target the hormonal signaling pathway. Instead, its action as a chitin synthesis inhibitor creates a physiological state that is incompatible with the successful completion of the hormonally-driven molting process. The insect larva, unable to form a functional new cuticle, is trapped within its old exoskeleton, leading to death despite the normal progression of the hormonal signals for ecdysis.

Quantitative Efficacy of this compound

The potency of this compound has been quantified against a range of insect pests. The following tables summarize key efficacy data, providing a comparative overview for researchers.

| Target Pest | Life Stage | Parameter | Value | Exposure Time | Reference |

| Aedes aegypti | Larvae | LC50 | 0.047 ppm | 7 days | |

| Aedes aegypti | Larvae | LC99 | 0.144 ppm | 7 days | |

| Aedes albopictus | Larvae | LC50 | 0.049 ppm | 7 days | |

| Aedes albopictus | Larvae | LC99 | 0.151 ppm | 7 days | |

| Aedes aegypti | Larvae | IE99 | 0.001 ppb | 14 days | |

| Aedes albopictus | Larvae | IE99 | 0.001 ppb | 14 days | |

| Musca domestica | Larvae | LC50 (feeding) | 1.66 ppm | - | |

| Leptopharsa gibbicarina | Nymphs | LC50 | 43% mortality at sublethal conc. | - | |

| Pectinophora gossypiella | Larvae | LC50 | 0.153 ppm | - |

Table 1: Larvicidal and Emergence Inhibition Efficacy of this compound against Various Insect Pests. LC50: Lethal concentration to kill 50% of the population. LC99: Lethal concentration to kill 99% of the population. IE99: Concentration to inhibit the emergence of 99% of adults.

Experimental Protocols for Studying Chitin Synthesis Inhibitors

The characterization of chitin synthesis inhibitors like this compound relies on a suite of specialized experimental protocols.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the activity of chitin synthase in a cell-free system.

Principle: Newly synthesized chitin binds to Wheat Germ Agglutinin (WGA) coated on a microplate. The amount of bound chitin is then quantified colorimetrically.

Methodology:

-

Enzyme Preparation:

-

Homogenize insect tissues (e.g., larval integument) or cultured insect cells in an appropriate extraction buffer.

-

Perform differential centrifugation to obtain a microsomal fraction enriched in membrane-bound chitin synthase.

-

-

Assay Procedure:

-

Coat a 96-well microplate with WGA.

-

Add the enzyme preparation, the substrate UDP-GlcNAc, and the test compound (this compound) at various concentrations to the wells.

-

Incubate the plate to allow for chitin synthesis.

-

Wash the plate to remove unbound reagents.

-

Add a WGA-horseradish peroxidase (HRP) conjugate, which will bind to the newly synthesized chitin.

-

Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).

-

Measure the absorbance at the appropriate wavelength to quantify chitin synthase activity.

-

Calculate the IC50 value of the inhibitor.

-

Chitin Content Quantification in Insects

This protocol determines the total chitin content in insect tissues.

Principle: The method involves the demineralization, deproteinization, and subsequent quantification of the remaining chitin.

Methodology:

-

Sample Preparation:

-

Homogenize whole insects or specific tissues.

-

-

Demineralization:

-

Treat the homogenate with dilute acid (e.g., 1 M HCl) to remove minerals.

-

-

Deproteinization:

-

Treat the demineralized sample with a dilute base (e.g., 1 M NaOH) to remove proteins.

-

-

Quantification:

-

The remaining pellet, which is primarily chitin, can be quantified gravimetrically after drying.

-

Alternatively, the chitin can be hydrolyzed to glucosamine, which is then quantified colorimetrically.

-

A more rapid method involves staining the chitin with Calcofluor White and measuring the fluorescence.

-

Visualizing the Disruption: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes discussed in this guide.

Caption: The Chitin Biosynthesis Pathway and the proposed site of this compound's inhibitory action.

Caption: Hormonal regulation of insect molting and the disruptive effect of this compound on cuticle formation.

Caption: Experimental workflow for characterizing the mode of action of a chitin synthesis inhibitor like this compound.

Future Directions and Conclusion

This compound remains a valuable insecticide due to its specificity and relatively low risk to non-target organisms. However, the emergence of resistance in some insect populations underscores the need for continued research into its precise molecular mechanism of action. A deeper understanding of how this compound disrupts chitin deposition at the cellular and molecular level will be instrumental in designing next-generation insect growth regulators and developing effective resistance management strategies. Future research should focus on identifying the specific protein targets of benzoylphenyl ureas and elucidating the cellular machinery responsible for chitin translocation and microfibril assembly. By unraveling these intricate biochemical details, the scientific community can continue to develop innovative and sustainable solutions for insect pest management.

References

Novaluron's Effect on the Larval Stages of Lepidoptera: A Technical Guide

Abstract

Novaluron, a benzoylphenyl urea insecticide, functions as a potent insect growth regulator (IGR) with significant activity against the larval stages of numerous Lepidopteran pests.[1][2] Its primary mode of action is the inhibition of chitin synthesis, a critical process for the formation of the insect exoskeleton.[3][4] This disruption of chitin deposition interferes with the molting process, leading to abortive molting, developmental abnormalities, and eventual mortality of the larvae.[1] This technical guide provides an in-depth analysis of this compound's effects on Lepidopteran larvae, detailing its mechanism of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing critical pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action: Chitin Synthesis Inhibition

This compound belongs to the class of chitin synthesis inhibitors (CSIs). Like other benzoylphenyl ureas, it does not directly inhibit the chitin synthase enzyme in cell-free systems but is thought to interfere with the transport or incorporation of N-acetylglucosamine into the chitin polymer in intact larvae. This disruption prevents the proper formation of the endocuticle. Consequently, the old cuticle cannot withstand the pressure of molting fluid or the muscular contractions required for ecdysis, leading to a failure to molt successfully. Larvae exposed to this compound often exhibit a ruptured cuticle or are unable to shed their old exoskeleton, resulting in death.

Physiological and Morphological Effects on Larvae

Exposure of Lepidopteran larvae to this compound results in a range of dose-dependent physiological and morphological disruptions. These effects are most pronounced during the molting process.

-

Mortality: The primary effect is larval death due to the inability to complete ecdysis.

-

Growth Inhibition: Sub-lethal doses can lead to a drastic reduction in somatic weight gain and a severely regressed larval growth rate.

-

Developmental Disruption: While larval duration may be shortened, the pupal duration is often significantly prolonged.

-

Morphogenetic Defects: this compound can impair the metamorphosis program, leading to the formation of larval-pupal intermediates and other pupal deformities. The resulting pupae may be malformed, and adult emergence can be completely suppressed.

-

Sub-lethal Effects on Adults: While this compound primarily targets larvae, adults that develop from treated larvae, or are exposed themselves, may exhibit reduced fecundity and egg viability.

Quantitative Efficacy Data

The efficacy of this compound varies between species and larval instars. Younger instars are generally more susceptible. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Concentration (LC50) of this compound against Lepidopteran Larvae

| Species | Instar | Method | LC50 Value | Source(s) |

| Spodoptera frugiperda (Fall Armyworm) | 2nd | Leaf-dip | 0.480 mg/L | |

| Plutella xylostella (Diamondback Moth) | 2nd | Leaf-dip | 3.479 mg/L | |

| Palpita unionalis (Olive Leaf Moth) | 6th | Leaf-dip (Food) | 0.97 ppm | |

| Spodoptera litura (Tobacco Cutworm) | 3rd | Topical Application | 59.885 ppm | |

| Spodoptera litura (Tobacco Cutworm) | 5th | Topical Application | 105.327 ppm | |

| Spodoptera litura (Tobacco Cutworm) | 3rd | Ingestion | 74.731 ppm | |

| Spodoptera litura (Tobacco Cutworm) | 5th | Ingestion | 124.552 ppm |

Table 2: Sub-lethal Effects of this compound on Palpita unionalis (6th Instar Larvae)

| Concentration (ppm) | Larval Weight Gain (mg) (vs. 6.23 mg in control) | Larval Duration (days) (vs. 3.60 days in control) | Pupal Mortality (%) | Source(s) |

| 100.0 | 1.42 | 1.75 | 100 | |

| 10.0 | 1.84 | 2.14 | 71.4 | |

| 1.00 | 2.10 | 2.20 | 40.0 | |

| 0.10 | 2.27 | 3.28 | 28.5 | |

| 0.01 | 2.42 | 3.30 | 20.0 | |

| 0.001 | 2.44 | 3.33 | 20.0 |

Experimental Protocols

Standardized bioassays are crucial for determining the efficacy of this compound. The leaf-dip method is a widely used protocol for evaluating insecticides against chewing insects like Lepidopteran larvae.

Protocol: Leaf-Dip Bioassay for Larval Toxicity

This protocol is adapted from methodologies used to test this compound on Spodoptera frugiperda and Plutella xylostella.

Objective: To determine the median lethal concentration (LC50) of this compound for a specific larval instar.

Materials:

-

Technical grade this compound

-

Dimethylformamide (DMF) or another suitable solvent

-

Tween-80 or similar surfactant

-

Distilled water

-

Host plant leaves (e.g., corn for S. frugiperda, cabbage for P. xylostella)

-

Petri dishes or ventilated containers

-

Synchronized, healthy larvae of a specific instar

-

Micropipettes, beakers, and volumetric flasks

Procedure:

-

Preparation of Stock Solution: Dissolve a precise weight of technical grade this compound in a small volume of DMF to create a high-concentration stock solution.

-

Preparation of Serial Dilutions: Prepare a series of at least five graded concentrations by diluting the stock solution with distilled water containing a constant amount of Tween-80 (e.g., 0.1%) to ensure emulsification.

-

Control Groups: Prepare two control groups: a negative control using only distilled water and a solvent control containing the same concentration of DMF and Tween-80 as the highest insecticide concentration.

-

Leaf Treatment: Individually dip fresh, undamaged host plant leaves into each test concentration and the control solutions for a standardized time (e.g., 10-20 seconds).

-

Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air-dry completely in a fume hood.

-

Larval Exposure: Place one dried leaf into each Petri dish. Introduce a set number of larvae (e.g., 10-20) into each dish. Ensure multiple replicates for each concentration and control.

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±2°C, >70% RH, 14:10 L:D photoperiod).

-

Mortality Assessment: Record larval mortality at specified time points (e.g., 24, 48, 72 hours). Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

-

Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the corrected data using probit analysis to calculate the LC50 value, its 95% confidence limits, and other relevant toxicological parameters.

Biochemical Effects and Detoxification

Recent studies have begun to explore the biochemical responses of Lepidopteran larvae to this compound exposure. These responses can influence the insecticide's efficacy and provide insights into potential resistance mechanisms.

In studies on S. frugiperda and P. xylostella, this compound exposure at sub-lethal concentrations led to significant changes in the activity of key enzyme systems:

-

Detoxifying Enzymes: Alterations were observed in the activity of carboxylesterase (CarE), cytochrome P450 monooxygenases (P450), and glutathione S-transferases (GST). For instance, after 48 hours of treatment, P450 and GST activity increased in S. frugiperda, suggesting their involvement in detoxification.

-

Acetylcholinesterase (AChE): AChE activity was significantly elevated in P. xylostella after 24 hours of exposure, indicating a potential stress response, before returning to normal levels.

-

Hormonal Effects: this compound can alter the levels of ecdysteroids (molting hormones). In S. frugiperda, the ecdysteroid content was significantly higher after 48 hours of exposure to an LC50 concentration, suggesting a disruption of the hormonal regulation of molting.

These differing biochemical responses between species highlight the complex interactions between this compound and the target insect's physiology.

Conclusion

This compound is a highly effective IGR against the larval stages of many Lepidopteran species. Its mode of action, the inhibition of chitin synthesis, provides a targeted approach for pest management that is distinct from common neurotoxic insecticides. The quantifiable effects include high larval mortality, growth inhibition, and severe disruption of the molting and metamorphosis processes. Understanding the specific lethal concentrations, the detailed physiological and biochemical impacts, and standardized testing protocols is essential for the effective and sustainable use of this compound in integrated pest management (IPM) programs and for the development of novel insect control strategies.

References

Chemical structure and properties of Novaluron (CAS 116714-46-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novaluron is a potent insecticide belonging to the benzoylphenyl urea class of insect growth regulators. Its primary mechanism of action involves the inhibition of chitin synthesis in insects, leading to abnormal endocuticular deposition and abortive molting. This targeted mode of action results in high efficacy against various larval stages of pests, particularly within the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera, while exhibiting low toxicity to mammals and other non-target organisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound. It further delves into its mechanism of action with a detailed representation of the insect chitin biosynthesis pathway and the disruptive effect of this compound. Experimental protocols for its synthesis and analysis are provided to facilitate further research and development.

Chemical Structure and Identification

This compound is a racemic mixture with the chemical name (±)-1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea.[1] Its structure is characterized by a central urea bridge connecting a 2,6-difluorobenzoyl group and a substituted phenyl group.

| Identifier | Value |

| CAS Number | 116714-46-6[1] |

| IUPAC Name | N-[[3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide[1] |

| Molecular Formula | C₁₇H₉ClF₈N₂O₄[2] |

| Molecular Weight | 492.7 g/mol [2] |

| Canonical SMILES | C1=C(C(=C(C=C1F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC(C(F)(F)F)OC(F)(F)F)F) |

| InChI Key | SJCURIJVGMKILO-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a pale pink to white solid with low water solubility and vapor pressure. Its high log P value indicates a high potential for fat solubility.

| Property | Value | Conditions |

| Melting Point | 176.5 to 178.0 °C | |

| Vapor Pressure | 1.6 × 10⁻⁵ Pa | at 25°C |

| Water Solubility | 3 µg/L | at 20°C, neutral pH |

| Log P (octanol-water) | 4.3 | at 20-25°C, pH 7.1 |

| Appearance | Pale pink to white powder |

Synthesis of this compound

The synthesis of this compound is typically achieved through a four-step process, starting from p-nitrophenol.

Detailed Experimental Protocol for Synthesis

The following protocol is a composite of methodologies described in the literature.

Step 1: Synthesis of 2-Chloro-4-nitrophenol

-

Dissolve p-nitrophenol (35 g) in concentrated hydrochloric acid (205 g) in a 500 mL flask.

-

While stirring, slowly add hydrogen peroxide (26 g), maintaining the temperature below 30°C.

-

Continue stirring for 3-4 hours after the addition is complete.

-

Filter the reaction mixture and wash the resulting solid with water until neutral.

-

Dry the solid and recrystallize from ethylene dichloride to obtain 2-chloro-4-nitrophenol.

Step 2: Synthesis of 2-Chloro-4-nitro-1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzene

-

In a 100 mL flask, combine 2-chloro-4-nitrophenol (6.96 g), dimethylbenzene (20 mL), dimethyl sulfoxide (20 mL), and potassium hydroxide (1 g).

-

Cool the mixture to 5°C while stirring.

-

Bubble perfluorovinyl methyl ether (6.64 g) through the mixture.

-

After the addition, maintain the reaction temperature at 0-10°C for 10 hours.

-

Add 100 mL of water and separate the layers. Extract the aqueous layer with toluene (50 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 3: Synthesis of 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline

-

This step involves the reduction of the nitro group of the product from Step 2. A common method is catalytic hydrogenation using a metal catalyst (e.g., Palladium on carbon) in the presence of hydrazine hydrate.

Step 4: Synthesis of this compound

-

Dissolve 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline (6.19 g) in ethylene dichloride (60 mL) in a 100 mL flask.

-

Cool the mixture to -5°C.

-

Slowly add 2,6-difluorobenzoyl isocyanate (4 g).

-

After the addition, allow the reaction to warm to 10°C and stir for 10 hours.

-

Filter the resulting solid, recrystallize from ethylene dichloride, and dry to obtain this compound.

Spectroscopic Properties

The identity of this compound can be confirmed by various spectroscopic techniques.

Mass Spectrometry (MS)

The mass fragmentation pattern of this compound shows characteristic peaks that can be used for its identification. The molecular ion peak (M+) is often not observed. Key fragment ions include m/z 157, 141 (base peak), and 113.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:

-

N-H stretching: around 3300 cm⁻¹

-

C=O stretching (urea and amide): in the region of 1650-1700 cm⁻¹

-

C-F stretching: strong absorptions in the range of 1000-1400 cm⁻¹

-

Aromatic C=C stretching: around 1450-1600 cm⁻¹

-

C-O-C stretching: in the region of 1000-1300 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The N-H protons of the urea linkage would likely appear as broad singlets. The single proton on the ethoxy chain would be a complex multiplet due to coupling with fluorine atoms.

-

¹³C NMR: The carbonyl carbons of the urea and amide groups would be expected in the range of δ 150-170 ppm. Aromatic carbons would resonate between δ 110-160 ppm, with those bonded to fluorine showing characteristic splitting. The aliphatic carbons of the ethoxy chain would appear in the upfield region, also showing coupling to fluorine.

Mechanism of Action: Chitin Synthesis Inhibition

This compound is a potent inhibitor of chitin biosynthesis in insects. Chitin is a crucial structural component of the insect's exoskeleton and peritrophic membrane. By disrupting the formation of chitin, this compound interferes with the molting process, leading to a failure to shed the old cuticle, resulting in larval mortality.

The precise biochemical target of benzoylphenyl ureas like this compound is not fully elucidated, but it is believed to interfere with a post-polymerization step, such as the translocation of chitin chains across the cell membrane.

Analytical Methodologies

The quantification of this compound in various matrices is crucial for quality control, residue analysis, and environmental monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method for the determination of this compound in technical and formulation products has been described.

Experimental Protocol for HPLC Analysis:

-

Standard Preparation: Accurately prepare a 0.05% solution of this compound certified reference material in acetonitrile. Sonicate for 1-2 minutes and filter into an HPLC vial.

-

Sample Preparation: Prepare a 0.05% solution of the this compound technical material or formulation in acetonitrile. Sonicate for 1-2 minutes and filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: Eclipse C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (65:35, v/v). The mobile phase should be degassed and filtered through a 0.45 µm membrane filter.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 260 nm.

-

Run Time: 10 minutes (retention time of this compound is approximately 8.22 minutes).

-

-

Quantification: Determine the content of this compound using an external standard method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly selective and sensitive method for the determination of this compound residues in complex matrices such as soil and water.

Experimental Protocol for LC-MS/MS Analysis in Water:

-

Sample Preparation: Dilute water samples with acetonitrile to a final ratio of 30:70 (v/v) acetonitrile:water.

-

Chromatographic Conditions:

-

Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

A gradient elution program would typically be used to separate the analyte from matrix components.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI), typically in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: A primary and a confirmatory transition are monitored for quantification and identification. For example, precursor ion m/z 491.0 and product ions m/z 471.0 (quantitative) and 156.0 (qualitative).

-

Biological Activity and Applications

This compound is effective against a wide range of insect pests, including the Colorado potato beetle, whiteflies, and various lepidopteran species. It acts primarily through ingestion but also exhibits some contact activity. Due to its specific mode of action, it is considered to have a low risk to non-target organisms and is a valuable tool for integrated pest management (IPM) programs, helping to reduce reliance on broad-spectrum neurotoxic insecticides.

Conclusion

This compound is a highly effective insect growth regulator with a favorable toxicological and environmental profile. Its unique mode of action as a chitin synthesis inhibitor makes it a valuable component in modern pest management strategies. The detailed chemical, physical, and analytical information provided in this guide serves as a comprehensive resource for researchers and professionals involved in the study and application of this important insecticide. Further research into the precise molecular target of this compound will undoubtedly lead to the development of even more selective and potent insect control agents.

References

Synthesis and Formulation of Novaluron: A Technical Guide for Research Professionals

An in-depth guide covering the synthesis, formulation, and experimental evaluation of Novaluron for laboratory applications.

This technical guide provides a comprehensive overview of the synthesis and formulation of this compound for research purposes. It is intended for researchers, scientists, and professionals in drug development and pest management. This document details the chemical synthesis pathways, methods for preparing various formulations, and standardized experimental protocols for evaluating its biological activity.

Chemical Synthesis of this compound

This compound, (±)-1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea, is a benzoylphenyl urea insecticide. Its synthesis is a multi-step process that can be achieved through various routes. The most commonly described method involves a four-step reaction sequence.[1][2]

An alternative patented method utilizes p-nitrophenol as a starting material, which undergoes chlorination, etherification, reduction, and final reaction with 2,6-difluorobenzoyl isocyanate to yield this compound.[3] This method is highlighted as being cost-effective and suitable for industrial production due to fewer side reactions.[3]

The general synthesis process is outlined below:

Caption: General four-step synthesis pathway of this compound.

Key Intermediates and Reactions:

-

3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: This is a key intermediate formed through an etherification reaction.[4]

-

2,6-difluorobenzoyl isocyanate: This intermediate is produced via an acylation reaction between 2,6-difluorobenzamide and oxalyl dichloride.

-

Final Step: The synthesis culminates in an addition reaction between the aniline derivative and the isocyanate.

Physical and Chemical Properties

A summary of this compound's key physical and chemical properties is presented in Table 1. This data is crucial for designing formulations and analytical procedures.

| Property | Value | Reference |

| Physical State | Solid, Pale Pink | |

| Molecular Formula | C₁₇H₉ClF₈N₂O₄ | |

| Molecular Weight | 492.7 g/mol | |

| Melting Point | 176.5-178.0°C | |

| Water Solubility | 3 µg/L (pH independent) | |

| Solubility in Organic Solvents | ||

| n-Heptane | 8.39 mg/L | |

| Methanol | 14.5 g/L | |

| Ethyl acetate | 113 g/L | |

| 1,2-dichloroethane | 2.85 g/L | |

| Partition Coefficient (Log Pow) | 4.3 | |

| Vapor Pressure | 1.6 x 10-5 Pa at 25°C | |

| Relative Density | 1.56 g/cm³ at 22°C | |

| Purity (Technical Grade) | ≥98% | |

| Shelf Life | 2 years |

Formulation for Research Applications

For laboratory research, this compound is typically handled as a technical grade solid which must be dissolved in an appropriate solvent or formulated into a stable dispersion.

Stock Solutions

Due to its low water solubility, stock solutions are prepared using organic solvents.

-

Recommended Solvents: Acetone, Acetonitrile.

-

Protocol:

-

Weigh the desired amount of technical grade this compound (purity ≥98%).

-

In a fume hood, dissolve the solid in a minimal amount of the chosen organic solvent.

-

Once fully dissolved, the stock solution can be diluted with distilled water or an appropriate buffer to achieve the desired final concentrations for bioassays. It is important to note that precipitation may occur at higher aqueous concentrations.

-

Emulsifiable Concentrates (EC)

EC formulations are common for field and some laboratory applications. An EC formulation of this compound typically contains 10% active ingredient (EC10).

-

Components: Active ingredient (this compound), a water-immiscible solvent, and emulsifying agents.

-

Preparation for Use: The concentrate is diluted with water to form a stable oil-in-water emulsion for application.

Nanoformulations

Recent research has focused on developing nanoformulations of this compound to enhance its efficacy and reduce the use of organic solvents.

-

Method: One method involves the direct conversion of an oil-in-water microemulsion containing the pesticide and volatile solvents into a powder via spray drying. The resulting nanoparticles can be redispersed in water.

-

Properties: These formulations can produce particle sizes in the range of 200 ± 50 nm and have shown toxicity comparable to commercial formulations.

Bait Formulations

For target-specific delivery, particularly for social insects like termites, this compound can be incorporated into a bait matrix.

-

Protocol:

-

Prepare a bait matrix attractive to the target insect (e.g., cellulose-based).

-

Incorporate this compound at a specific concentration (e.g., 250 ppm) into the matrix.

-

Present the bait to the insects in the presence of alternative food sources to test for repellency and efficacy.

-

Mechanism of Action: Chitin Synthesis Inhibition

This compound is an Insect Growth Regulator (IGR) that functions by inhibiting chitin synthesis, a critical component of the insect exoskeleton. This mode of action is specific to the molting stages of larval insects, leading to abortive molting and subsequent death.

The precise biochemical target of this compound and other benzoylphenyl ureas has not been fully elucidated. However, it is understood that they do not directly inhibit the chitin biosynthetic pathway in cell-free systems. The prevailing hypothesis is that these compounds interfere with the transport of proteins necessary for the assembly of chitin polymers. A recent study on other chitin synthase inhibitors suggests a mechanism involving the disruption of chitin translocation within the cell, rather than direct enzyme inhibition.

Caption: Proposed mechanism of this compound as a chitin synthesis inhibitor.

Experimental Protocols and Evaluation

The following section details standardized protocols for the analytical determination and biological efficacy testing of this compound.

Analytical Quantification

Accurate determination of this compound concentrations in formulations and environmental samples is critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods.

HPLC-UV Method Validation Parameters

| Parameter | Result |

| Column | Eclipse C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (65:35) |

| Flow Rate | 1.5 ml/min |

| Detection Wavelength | 260 nm |

| Retention Time | 8.22 min |

| Limit of Detection (LOD) | 7.6 ppm |

| Limit of Quantification (LOQ) | 23.1 ppm |

Sample Preparation (QuEChERS for Soil)

-

Weigh 10 g of soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Add 2 g NaCl, 4 g MgSO₄, and citrate buffering salts.

-

Shake vigorously for 1 minute and centrifuge at 10,000 rpm for 8 minutes.

-

The supernatant is then analyzed by LC-MS/MS.

Bioefficacy Evaluation

The efficacy of this compound is typically assessed through bioassays that measure mortality or developmental inhibition in target insect larvae.

General Workflow for Larvicidal Bioassay

Caption: Standard workflow for conducting a larvicidal bioassay.

Protocol: Mosquito Larvicide Bioassay (adapted from WHO guidelines)

-

Prepare a series of this compound concentrations (e.g., 2 ppm to 400 ppm) in de-chlorinated water.

-

Introduce a known number of 3rd instar mosquito larvae (e.g., 25 Aedes aegypti) into each test solution (e.g., 250 mL).

-

Include a control group with no this compound and a solvent control if applicable.

-

Record larval mortality at 24 and 48 hours.

-

Transfer surviving pupae to a separate container and monitor for successful adult emergence.

-

Calculate the percentage of Emergence Inhibition (EI).

-

Use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) and EC₅₀ (effective concentration for 50% emergence inhibition).

Efficacy Data for this compound Against Various Pests

| Target Pest | Parameter | Value | Reference |

| Aedes aegypti (2nd/4th instar) | Emergence Inhibition (100%) | 0.25 - 1.0 µg/L | |

| Aedes aegypti (3rd instar) | 100% Mortality (24h) | 20 ppm | |

| Ephestia figulilella (5th instar) | EC₅₀ | 379.21 ppm | |

| Red Palm Weevil (9th instar) | LD₅₀ | 14.77 ppm |

Stability and Degradation

Understanding the stability of this compound is essential for designing experiments and interpreting results.

| Condition | Half-life (DT₅₀) | Reference |

| Hydrolysis (pH 5 & 7) | Stable | |

| Hydrolysis (pH 9, 25°C) | ~100 days | |

| Aqueous Photolysis | 187 days | |

| Soil Photodegradation | 257 days | |

| Aerobic Soil Metabolism | 7 - 31.9 days | |

| Aerobic Aquatic Metabolism | 9.7 - 19.7 days |

Conclusion

This guide provides a foundational understanding of the synthesis and formulation of this compound for research applications. The detailed protocols for formulation, analytical quantification, and bioefficacy evaluation, combined with comprehensive data on its physicochemical properties and mechanism of action, offer a valuable resource for scientists working with this potent insect growth regulator. Adherence to these standardized methods will ensure the generation of reliable and reproducible data in a research setting.

References

Novaluron: A Technical Guide to its Spectrum of Activity Against Agricultural Pests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novaluron is a potent insect growth regulator (IGR) belonging to the benzoylphenyl urea class of insecticides.[1][2] Its primary mode of action is the inhibition of chitin synthesis, a critical component of the insect exoskeleton.[2][3][4] This disruption of the molting process makes this compound particularly effective against larval stages of various insect pests, leading to abnormal endocuticular deposition and ultimately, abortive molting and death. Due to its specific physiological target, this compound generally exhibits low toxicity to vertebrates and adult beneficial insects, positioning it as a valuable tool in integrated pest management (IPM) programs. This technical guide provides an in-depth overview of this compound's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mode of action and experimental workflows.

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against a variety of key agricultural pests, primarily targeting immature stages. It is effective against insects from the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera. While its primary route of efficacy is through ingestion, it also exhibits contact toxicity.

Quantitative Efficacy Data

The following tables summarize the quantitative efficacy of this compound against various agricultural pests as reported in scientific literature. These data, primarily presented as lethal concentration (LC50) values, highlight the compound's potency.

| Pest Order | Pest Species | Life Stage | LC50 Value | Assay Method | Source |

| Lepidoptera | Spodoptera frugiperda (Fall Armyworm) | 2nd Instar Larvae | 0.480 mg/L | Leaf-dip | |

| Lepidoptera | Plutella xylostella (Diamondback Moth) | 2nd Instar Larvae | 3.479 mg/L | Leaf-dip | |

| Lepidoptera | Spodoptera littoralis | Larvae | 9.6 mg/L | Not Specified | |

| Lepidoptera | Spodoptera exigua | Larvae | LC90: 0.30 mg a.i./liter | Not Specified | |

| Hemiptera | Bemisia tabaci (Sweet Potato Whitefly) | 1st Instar Larvae | 0.08 mg a.i./liter | Not Specified | |

| Hemiptera | Trialeurodes vaporariorum (Greenhouse Whitefly) | 1st Instar Larvae | 1.30 mg a.i./liter | Not Specified | |

| Diptera | Aedes aegypti | 4th Instar Larvae | 2.72 ppm (24h exposure) | Dipping | |

| Diptera | Musca domestica (House Fly) | Larvae | 1.66 ppm | Ingestion |

Table 1: Lethal Concentration (LC50/LC90) of this compound Against Various Insect Pests.

| Pest Order | Pest Species | Life Stage | Treatment | Observed Effect | Source |

| Hemiptera | Nezara viridula (Southern Green Stink Bug) | 2nd Instar Nymphs | Diet Incorporation | 32.0% mortality at 96h | |

| Hemiptera | Nezara viridula (Southern Green Stink Bug) | 3rd Instar Nymphs | Diet Incorporation | 27.0% mortality at 96h | |

| Hemiptera | Nezara viridula (Southern Green Stink Bug) | 5th Instar Nymphs | Diet Incorporation | 8.0% mortality at 96h | |

| Diptera | Aedes aegypti | Larvae | 0.01 ppb in water | 89-95% inhibition of adult emergence for 3 months | |

| Isoptera | Reticulitermes sp. & Coptotermes formosanus | Not Specified | 0.5% this compound bait | 100% control on structures |

Table 2: Additional Efficacy Data of this compound Against Various Insect Pests.

Mode of Action: Chitin Synthesis Inhibition

This compound, like other benzoylphenyl ureas, disrupts the normal development of insects by inhibiting chitin synthesis. The precise biochemical mechanism is not fully elucidated, but it is understood that these compounds do not directly inhibit the chitin biosynthetic pathway in cell-free systems. The prevailing hypothesis suggests that benzoylphenyl ureas interfere with the transport of proteins necessary for the assembly of chitin polymers in vivo. This disruption leads to a compromised endocuticle, causing insects to fail during ecdysis (molting).

Caption: Proposed mode of action of this compound as a chitin synthesis inhibitor.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized laboratory bioassays and field trials. The following sections detail common methodologies.

Laboratory Bioassay: Leaf-Dip Method

The leaf-dip bioassay is a common method for determining the oral toxicity of insecticides to phytophagous insects.

Objective: To determine the lethal concentration (e.g., LC50) of this compound against a target pest.

Materials:

-

This compound technical grade or formulated product

-

Distilled water and a suitable solvent (e.g., acetone) if necessary

-

Surfactant/wetting agent

-

Host plant leaves (e.g., cotton, cabbage)

-

Petri dishes or ventilated containers

-

Target insect larvae of a specific instar

-

Fine brush for handling larvae

-

Serial dilution equipment (pipettes, volumetric flasks)

Procedure:

-

Preparation of Test Solutions: A stock solution of this compound is prepared. Serial dilutions are then made to obtain a range of desired concentrations. A control solution (without this compound) is also prepared. A surfactant is typically added to all solutions to ensure even leaf coverage.

-

Leaf Treatment: Host plant leaves are individually dipped into the test solutions for a standardized duration (e.g., 10-30 seconds) and then allowed to air dry.

-

Insect Exposure: Once dry, the treated leaves are placed in individual Petri dishes or containers. A set number of larvae (e.g., 10-20) are then introduced onto each leaf.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72, 96 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and other lethal concentration values.

Field Trial Protocol

Field trials are essential to evaluate the performance of this compound under real-world agricultural conditions.

Objective: To assess the efficacy and residual activity of this compound against a target pest population in a specific crop.

Procedure:

-

Site Selection and Plot Design: A suitable field with a natural or augmented pest population is selected. The trial is typically set up in a randomized complete block design with multiple replications. Each plot has a defined size.

-

Treatments: Treatments will include different application rates of this compound and an untreated control. A standard insecticide may also be included for comparison.

-

Application: this compound is applied using calibrated spray equipment to ensure uniform coverage. The timing of the application is critical and should target the most susceptible life stage of the pest.

-

Sampling: Pest populations are monitored before and after treatment at regular intervals. Sampling methods will vary depending on the pest and crop (e.g., sweep nets, beat cloths, direct counts on plants).

-

Data Collection: Data collected may include pest density (larvae, nymphs, adults), crop damage ratings, and yield.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatments.

Caption: Generalized workflows for laboratory bioassays and field trials of this compound.

Sublethal Effects

Beyond direct mortality of immature stages, this compound can also exert sublethal effects on insects. Studies have shown that exposure of adult insects to this compound can lead to reduced fecundity and egg viability. For instance, ingestion of this compound by adult tarnished plant bugs (Lygus lineolaris) resulted in a significant reduction in egg hatch rates. These sublethal effects contribute to the overall population suppression and are an important consideration in pest management strategies.

Resistance Management

As with any insecticide, there is a potential for resistance to this compound to develop in pest populations. To mitigate this risk, it is recommended to use this compound in rotation with insecticides that have different modes of action. This approach is a cornerstone of effective insecticide resistance management (IRM) programs.

Conclusion

This compound is a highly effective insect growth regulator with a valuable role in modern agriculture. Its specific mode of action, targeting chitin synthesis, provides excellent control of larval stages of numerous key pests across several insect orders. Its compatibility with IPM programs, due to its general selectivity towards beneficial insects, further enhances its utility. A thorough understanding of its spectrum of activity, proper application timing, and inclusion in resistance management strategies are crucial for maximizing its benefits and ensuring its long-term efficacy.

References

The discovery and development of Novaluron as an insect growth regulator

An In-depth Technical Guide to the Discovery and Development of Novaluron as an Insect Growth Regulator

Executive Summary

This compound, (±)-1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoro-methoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea, is a formidable insecticide belonging to the benzoylphenyl urea class of insect growth regulators (IGRs).[1][2] Developed and commercialized by Makhteshim-Agan Industries Ltd. (now ADAMA), this compound has emerged as a critical component in integrated pest management (IPM) strategies worldwide.[1][3][4] Its primary mode of action is the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton. This targeted disruption of the molting process in larval stages provides excellent efficacy against a range of key agricultural pests while posing a low risk to non-target organisms, making it a valuable alternative to conventional neurotoxic insecticides. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, efficacy, and experimental evaluation of this compound.

Discovery and Development History

The development of this compound represents a significant advancement in the field of biorational pesticides. Initially developed by the Italian company ICI, it was later acquired by Makhteshim-Agan (now ADAMA), which further developed and launched the product in 1999 under the trade name Rimon.

The global registration timeline highlights its acceptance and adoption in major agricultural markets:

-

2001: First registered in the United States for use on ornamental plants.

-

2002: Approved for registration in the European Union.

-

2003: Launched in France for applications on fruit trees and potatoes.

-

2004: Marketed in the United States by Syngenta under the trade name Diamond for use in cotton. In Japan, SDS Biotech began sales for use on vegetables under the trade name Counter.

-

2005: Registered in the United States for use on apple trees and potatoes under the trade name Rimon.

The U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency have classified this compound as a low-risk compound, underscoring its importance in reducing reliance on organophosphate, carbamate, and pyrethroid insecticides.

Chemical Synthesis

This compound is synthesized through a multi-step process. One common pathway involves four main reactions. The process begins with the chlorination of p-nitrophenol, followed by an addition reaction, a reduction of the nitro group, and a final condensation reaction to yield the this compound molecule.

Caption: High-level overview of the this compound chemical synthesis process.

Mechanism of Action: Chitin Synthesis Inhibition

This compound functions as a potent insect growth regulator by disrupting the synthesis of chitin, a crucial polymer that provides structural integrity to the insect's exoskeleton. This mode of action is specific to the molting stages of insect development, primarily affecting larvae.

The precise biochemical mechanism is not fully elucidated, but the prevailing hypothesis suggests that benzoylphenyl ureas like this compound do not directly inhibit the chitin synthase enzyme itself in cell-free systems. Instead, they are thought to interfere with the in vivo synthesis or transport of specific proteins required for the proper assembly of chitin polymers into the complex matrix of the cuticle. This disruption leads to an abnormal and weakened endocuticle, causing the larva to fail during ecdysis (molting), ultimately resulting in death.

Caption: Proposed signaling pathway for this compound's insecticidal action.

Efficacy and Spectrum of Activity

This compound demonstrates high bioactivity against a broad range of economically important pests, particularly the larval stages of Lepidoptera (moths, butterflies) and Coleoptera (beetles), as well as some species of Hemiptera (true bugs) and Diptera (flies). Its efficacy is often greater than that of earlier generation benzoylphenyl ureas like diflubenzuron and teflubenzuron.

Quantitative Efficacy Data

The following tables summarize key performance indicators of this compound against various insect pests as reported in scientific literature.

| Target Pest | Order | Metric | Value | Exposure/Conditions | Reference |

| Spodoptera litura (Tobacco Cutworm) | Lepidoptera | Mortality | 36.65% | 250 ppm, 48h post-treatment | |

| Palpita unionalis (Olive Leaf Moth) | Lepidoptera | LC₅₀ | 0.97 ppm | 6th instar larvae, leaf dip bioassay | |

| Pectinophora gossypiella (Pink Bollworm) | Lepidoptera | LC₅₀ (Larvicidal) | 0.153 ppm | Egg treatment, subsequent larval mortality | |

| Aedes aegypti (Dengue Mosquito) | Diptera | IE₅₀ | 0.0003 ppb | Laboratory bioassay | |

| Aedes albopictus (Asian Tiger Mosquito) | Diptera | IE₅₀ | 0.0004 ppb | Laboratory bioassay | |

| Aedes aegypti & Ae. albopictus | Diptera | IE₉₉ | 0.001 ppb | Semi-field conditions | |

| Aedes aegypti & Ae. albopictus | Diptera | IE | 89-95% | 0.01 ppb, effective for 3 months | |

| Agrotis ipsilon (Black Cutworm) | Lepidoptera | Control | >80% | Up to 35 days after treatment | |